4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 848694-32-6) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. Featuring a bromine atom at the C4 position and a 2-amino group, this compound serves as a versatile intermediate for synthesizing diverse, pharmaceutically relevant molecules through palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 848694-32-6
Cat. No. B1603926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS848694-32-6
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC(=N2)N)Br
InChIInChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
InChIKeyLNHBUZIEWGLSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 848694-32-6) Procurement and Differentiation Guide


4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 848694-32-6) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. Featuring a bromine atom at the C4 position and a 2-amino group, this compound serves as a versatile intermediate for synthesizing diverse, pharmaceutically relevant molecules through palladium-catalyzed cross-coupling and nucleophilic substitution reactions . Its core structure mimics the adenine portion of ATP, making it a key template for creating ATP-competitive inhibitors targeting a wide array of kinases, including Janus kinase (JAK) and epidermal growth factor receptor (EGFR) families [1].

Why 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cannot Be Interchanged with Other Pyrrolopyrimidine Analogs


Generic substitution within the pyrrolo[2,3-d]pyrimidine family is not feasible due to the profound impact of the halogen's identity and position on both the synthetic chemistry and the biological activity of the final compounds. The C4-bromo substituent on this specific scaffold is not merely a leaving group; its unique bond dissociation energy and steric properties dictate the reactivity and selectivity in transition-metal-catalyzed cross-coupling reactions, which are fundamental for diversifying the core structure [1]. Furthermore, as the scaffold is a deaza-isostere of adenine, the precise placement of a halogen and an amine directly maps to the binding interactions within the ATP-binding pocket of kinases, meaning a change from bromine to chlorine or a shift from the 4- to the 5-position can completely alter kinase selectivity profiles and lead to inactive or patent-infringing compounds [1][2].

Quantitative Evidence for Prioritizing 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine


Superior Reactivity of C4-Br vs. C4-Cl in Palladium-Catalyzed Cross-Coupling

The 4-bromo derivative exhibits markedly higher reactivity in key C-C bond-forming reactions compared to its direct 4-chloro analog. The carbon-bromine bond (C-Br) has a lower bond dissociation energy (approximately 285 kJ/mol) than the carbon-chlorine bond (C-Cl, approximately 327 kJ/mol) in heterocyclic systems, leading to a faster oxidative addition step with palladium(0) catalysts [1]. This rate differential is critical for sequential functionalization strategies where chemoselectivity is paramount. For instance, in a typical Suzuki-Miyaura coupling, the 4-bromo intermediate will react preferentially and under milder conditions than the corresponding 4-chloro compound, resulting in higher conversion rates and yields for the desired mono-substituted product, as demonstrated in the synthesis of complex pyrrolo[2,3-d]pyrimidine-based kinase inhibitors .

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

Unique Regioisomeric Selectivity: 4-Bromo vs. 5-Bromo in Kinase Inhibitor Design

The position of the bromine atom on the pyrrolo[2,3-d]pyrimidine core is a critical determinant of the final compound's biological target. The C4 position is a hot spot for interacting with the hinge region of kinases, whereas the C5 position projects toward the solvent-accessible area or the ribose pocket [1]. While the target compound, 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is an intermediate and its inherent kinase inhibition is not the primary basis of its utility, derivatives created from it have shown potent, specific JAK family inhibition, with IC50 values in the low nanomolar range (e.g., < 10 nM for JAK1) in biochemical assays, which is a profile distinct from 5-bromo derivatives that have been more commonly explored for focal adhesion kinase (FAK) inhibition [2].

Kinase Selectivity Drug Design Structure-Activity Relationship (SAR)

Documented Versatility as a Late-Stage Functionalization Handle in Pharmaceutical Patents

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is explicitly claimed as a crucial intermediate in multiple process patents for manufacturing pharmaceutical ingredients, most notably those leading to JAK inhibitors [1]. Unlike less reactive chlorinated or more promiscuous iodo analogs, the bromine atom provides an ideal balance of stability and reactivity for chemoselective, late-stage diversification. This is a documented, quantifiable advantage: in a patent for the synthesis of a JAK inhibitor, the 4-bromo intermediate underwent a high-yielding (e.g., >85% yield) Suzuki coupling, a transformation not readily achievable with the 4-chloro analog under identical, mild conditions [1]. In contrast, the 4-iodo equivalent was noted for its instability and propensity to undergo unwanted dehalogenation side reactions, reducing yield and purity [1].

Intellectual Property Process Chemistry Drug Development

Prime Application Scenarios for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine


Scalable Synthesis of JAK Kinase Inhibitor Libraries

Leveraging the compound's superior and selective C4-bromo reactivity, medicinal chemistry groups can efficiently generate large, diverse libraries of JAK inhibitors via parallel synthesis. The quantitative yield advantage (>85% yield) and predictable chemoselectivity demonstrated in patent examples [1] make it the preferred starting material over 4-chloro or 4-iodo analogs for hit-to-lead and lead optimization phases where rapid SAR exploration is critical.

Late-Stage Diversification of Pre-Clinical Candidates

Process chemistry teams developing a scalable route for a JAK inhibitor clinical candidate should prioritize this intermediate. Its documented high yield in late-stage Suzuki couplings [1] and manageable reactivity profile—avoiding the dehalogenation issues of the iodo analog—enable the introduction of complex, pharmaceutically relevant motifs (e.g., biaryls, heteroaryls) at the final stages of synthesis, reducing the number of linear steps and improving overall process mass intensity.

Development of Selective Kinase Probes Targeting the Hinge Binder Region

Chemical biology groups aiming to design highly selective kinase probes should select this scaffold for its regioisomeric advantage. The C4 position is a known hot spot for interacting with the kinase hinge region [2]. Starting from the 4-bromo isomer allows for direct exploration of this vector, whereas the 5-bromo isomer directs functionalization away from this key pharmacophoric point, limiting its utility in creating potent, highly selective ATP-competitive probes.

Quote Request

Request a Quote for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.